Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate PROLI NONOate is a NO donor. It spontaneously dissociates in a pH-dependent, first-order process with a half-life of 1.8 seconds at 37°C (pH 7.4) to liberate 2 moles of NO per mole of parent compound.
Brand Name: Vulcanchem
CAS No.: 178948-42-0
VCID: VC0163774
InChI: InChI=1S/C5H9N3O4.2Na/c9-5(10)4-2-1-3-7(4)8(12)6-11;;/h4,11H,1-3H2,(H,9,10);;/q;2*+1/p-2
SMILES: C1CC(N(C1)[N+](=N[O-])[O-])C(=O)[O-].[Na+].[Na+]
Molecular Formula: C5H7N3O4 • 2Na
Molecular Weight: 219.11 g/mol

Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate

CAS No.: 178948-42-0

Reference Standards

VCID: VC0163774

Molecular Formula: C5H7N3O4 • 2Na

Molecular Weight: 219.11 g/mol

Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate - 178948-42-0

CAS No. 178948-42-0
Product Name Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate
Molecular Formula C5H7N3O4 • 2Na
Molecular Weight 219.11 g/mol
IUPAC Name disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate
Standard InChI InChI=1S/C5H9N3O4.2Na/c9-5(10)4-2-1-3-7(4)8(12)6-11;;/h4,11H,1-3H2,(H,9,10);;/q;2*+1/p-2
Standard InChIKey BWIOFDWWAQUTIZ-UHFFFAOYSA-L
SMILES C1CC(N(C1)[N+](=N[O-])[O-])C(=O)[O-].[Na+].[Na+]
Canonical SMILES C1CC(N(C1)[N+](=N[O-])[O-])C(=O)[O-].[Na+].[Na+]
Description PROLI NONOate is a NO donor. It spontaneously dissociates in a pH-dependent, first-order process with a half-life of 1.8 seconds at 37°C (pH 7.4) to liberate 2 moles of NO per mole of parent compound.
Synonyms 1-(hydroxy-NNO-azoxy)-L-proline, disodium salt
Reference 1.Saavedra, J.E.,Southan, G.J.,Davies, K.M., et al. Localizing antithrombotic and vasodilatory activity with a novel, ultrafast nitric oxide donor. Journal of Medicinal Chemistry 39, 4361-4365 (1996).
PubChem Compound 4924
Last Modified Nov 11 2021
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